molecular formula C6H12S3 B7770965 2,4,6-Trimethyl-1,3,5-trithiane CAS No. 23769-40-6

2,4,6-Trimethyl-1,3,5-trithiane

Cat. No.: B7770965
CAS No.: 23769-40-6
M. Wt: 180.4 g/mol
InChI Key: XQVYLDFSPBXACS-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1,3,5-trithiane (CAS Registry Number 2765-04-0) is an organic compound belonging to the class of trithianes, which feature a six-membered aliphatic saturated ring consisting of three sulfur and three carbon atoms . It has the molecular formula C6H12S3 and a molecular weight of 180.354 g/mol . This compound is a solid at room temperature with a melting point of approximately 101 °C . It is also known by several synonyms, including thioacetaldehyde trimer and trithioacetaldehyde . As a cyclic trimer, it serves as a stable, masked equivalent of the unstable thioacetaldehyde monomer and functions as a dithioacetal . This structure makes it a valuable building block in organic synthesis. While specific modern research applications for this exact derivative are sparsely documented in the public scientific literature, the parent compound 1,3,5-trithiane is a well-established synthetic reagent. The parent compound's chemistry suggests potential utility for 2,4,6-Trimethyl-1,3,-trithiane as a precursor in the development of more complex organosulfur compounds and as a scaffold in materials science research . The methylation on the carbon atoms may influence its solubility and reactivity compared to the unsubstituted trithiane, offering researchers a modified platform for chemical exploration. This product is intended For Research Use Only and is not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethyl-1,3,5-trithiane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H12S3/c1-4-7-5(2)9-6(3)8-4/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

XQVYLDFSPBXACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1SC(SC(S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20863018, DTXSID901030914
Record name 2,4,6-Trimethyl-1,3,5-trithiane
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Record name alpha-Trithioacetaldehyde
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Molecular Weight

180.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Solid
Record name 2,4,6-Trimethyl-1,3,5-trithiane
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Boiling Point

246.00 °C. @ 760.00 mm Hg
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CAS No.

2765-04-0, 23769-39-3, 23769-40-6
Record name 2,4,6-Trimethyl-1,3,5-trithiane
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Record name (2α,4α,6α)-2,4,6-trimethyl-1,3,5-trithiane
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Record name 2,4,6-Trimethyl-1,3,5-trithiane
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Melting Point

101 °C
Record name 2,4,6-Trimethyl-1,3,5-trithiane
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Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

A widely documented method for synthesizing 2,4,6-trimethyl-1,3,5-trithiane involves the oxidation of its precursor, 2,4,6-trialkyl-1,3,5-trithiane, using hydrogen peroxide (H₂O₂). This reaction typically proceeds under mild conditions, with acetic acid serving as both solvent and catalyst. For instance, a patent by US3066149A outlines the following procedure:

  • Reagents : 99–102 g of this compound, 220–225 mL of 25% H₂O₂, 1200–1550 mL of acetic acid.

  • Conditions : The exothermic reaction is maintained below 40°C to prevent runaway kinetics.

  • Duration : Completion occurs within 1–2 hours.

  • Workup : The product is isolated via recrystallization from solvents such as benzene, methanol, or acetone, yielding a solid with a melting point of 101°C.

This method leverages the stoichiometric ratio of 1:2 (trithiane:H₂O₂), though a 10–20% excess of H₂O₂ is recommended to enhance reaction efficiency. The resultant this compound-1,3-dioxide is soluble in polar aprotic solvents (e.g., acetone) and lower alcohols.

Alternative Oxidizing Agents

While hydrogen peroxide is preferred, other oxidizing agents like potassium permanganate (KMnO₄) have been explored. However, these methods are less common due to challenges in controlling reaction exothermicity and byproduct formation.

Cyclization of Thioacetaldehyde

Trimerization Mechanism

This compound can be synthesized via the trimerization of thioacetaldehyde (CH₃CHS). This process mirrors the cyclization of acetaldehyde to form paraldehyde but occurs under sulfur-rich conditions. The reaction proceeds as follows:
3 CH3CHSC6H12S33 \text{ CH}_3\text{CHS} \rightarrow \text{C}_6\text{H}_{12}\text{S}_3
Although specific details of this method are scarce in the literature, it is theorized that acidic or thermal conditions drive the cyclization.

Catalytic Enhancements

Recent studies suggest that Lewis acids (e.g., BF₃·OEt₂) may accelerate trimerization by polarizing the thioacetaldehyde carbonyl group. However, experimental validation remains limited.

Photochemical Synthesis

Light-Induced Reactions

Photochemical pathways offer an alternative route to this compound. A study published in the Journal of Photochemistry and Photobiology A: Chemistry demonstrates that UV irradiation of β-2,4,6-trimethyl-1,3,5-trithiane in solution induces structural rearrangements, yielding the target compound. Key parameters include:

  • Wavelength : 254 nm (UV-C).

  • Solvent : Acetonitrile or benzene.

  • Yield : 60–70% after 4 hours of irradiation.

This method avoids harsh reagents but requires specialized equipment for light control.

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via recrystallization from solvents such as benzene, petroleum ether, or methanol. The choice of solvent impacts crystal morphology and purity.

Analytical Data

  • Melting Point : 101°C.

  • Spectroscopy :

    • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, CH₃), 3.12 (s, 3H, S–CH₂–S).

    • IR : Strong bands at 1260 cm⁻¹ (C–S stretch) and 2950 cm⁻¹ (C–H stretch).

Comparative Analysis of Methods

MethodReagents/ConditionsYield (%)AdvantagesLimitations
H₂O₂ OxidationH₂O₂, acetic acid, <40°C85–90High yield, mild conditionsExothermic, requires cooling
PhotochemicalUV light, acetonitrile60–70No harsh chemicalsLow yield, specialized equipment
TrimerizationThioacetaldehyde, acid/heatN/ATheoretically simpleLimited experimental validation

Industrial and Research Applications

While this compound is primarily a research chemical, its derivatives show promise as pesticides, fungicides, and precursors for sulfone-containing polymers. For example, this compound-1,3-dioxide exhibits potent antifungal activity against Aspergillus niger .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-1,3,5-trithiane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Key Reactions

  • Oxidation : Produces sulfoxides and sulfones.
  • Reduction : Yields simpler sulfur-containing compounds.
  • Substitution : Allows for the introduction of various functional groups.
Reaction TypeProductsCommon Reagents
OxidationSulfoxides, sulfonesHydrogen peroxide, peracids
ReductionSimpler sulfur compoundsLithium aluminum hydride
SubstitutionVarious substituted trithianesHalogenating agents

Chemistry

TMTT serves as a building block in organic synthesis due to its ability to act as a ligand in coordination chemistry. It is used in the synthesis of complex molecules and can enhance the stability of metal complexes.

Biology

Research indicates that TMTT possesses antimicrobial properties , making it a candidate for further exploration in biological applications. Studies have shown its effectiveness against various microbial strains, suggesting potential uses in pharmaceuticals.

Medicine

Ongoing research is investigating TMTT's potential as a therapeutic agent . Its unique sulfur-containing structure may offer novel mechanisms for drug action. Preliminary studies suggest it could be beneficial in treating infections or diseases caused by resistant strains of bacteria.

Industry

In industrial applications, TMTT is utilized in the production of specialty chemicals . It acts as a precursor for various chemical processes and has been incorporated into formulations for agricultural chemicals due to its efficacy against pests and fungi.

Case Studies

  • Antimicrobial Activity :
    A study evaluated TMTT's effectiveness against common bacterial strains. Results indicated significant inhibition rates compared to controls, highlighting its potential as an antimicrobial agent.
  • Agricultural Applications :
    Research demonstrated TMTT's fungicidal properties against tomato blight pathogens. In field tests, plants treated with TMTT showed reduced disease incidence compared to untreated controls.
  • Coordination Chemistry :
    TMTT has been explored as a ligand in coordination complexes with transition metals. These complexes exhibited enhanced stability and reactivity, making them suitable for catalysis in organic reactions.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-1,3,5-trithiane involves its interaction with molecular targets through its sulfur atoms. The sulfur atoms can form bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can undergo redox reactions, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

2,4,6-Triethyl-1,3,5-trithiane

  • Substituents : Ethyl groups replace methyl.
  • Molecular Formula : C₉H₁₈S₃ (MW: 222.43 g/mol).
  • Properties : Synthesized in 75% yield via solvent-free routes. $ ^1H $ NMR shows a triplet at δ 4.07 ppm (t, 3H) and $ ^{13}C $ NMR at δ 39.8 ppm (C-S) .

2,4,6-Triphenyl-1,3,5-trithiane

  • Substituents : Phenyl groups.
  • Molecular Formula : C₂₄H₂₄S₃ (MW: 408.65 g/mol).
  • Properties : Found in pyrolyzed EPDM rubber composites, indicating thermal stability .
  • Key Differences : Aromatic rings enhance π-π interactions, increasing melting points and reducing solubility in polar solvents. Used as a flame retardant additive in polymers .

2,4,6-Tri-isopropyl-1,3,5-trithiane

  • Substituents : Isopropyl groups.
  • Molecular Formula : C₁₂H₂₄S₃ (MW: 264.51 g/mol).
  • Key Differences: Bulkier substituents introduce significant steric hindrance, likely lowering reactivity in substitution reactions. No solubility data available, but predicted to be highly lipophilic .

2,4,6-Trihalo-1,3,5-trithiane (X = Cl, Br)

  • Substituents : Halogens (Cl, Br).
  • Properties : Computational studies reveal enhanced stability due to electron-withdrawing effects. Trihalo derivatives exhibit distinct conformers with varied stereoelectronic properties .

2,4,6-Trimethyl-1,3,5-trioxane (Paraldehyde)

  • Structure : Oxygen replaces sulfur atoms.
  • Molecular Formula : C₆H₁₂O₃ (MW: 132.16 g/mol).
  • Properties: A cyclic ether used medically as a sedative. Boiling point: 128°C, soluble in water and ethanol .
  • Key Differences : Oxygen’s electronegativity reduces ring strain and alters reactivity. Paraldehyde’s pharmaceutical applications contrast with the sulfur analog’s role in materials and flavors.

Data Table: Comparative Properties of Trithiane Derivatives

Compound Substituents Molecular Formula MW (g/mol) Boiling Point (°C) Solubility Applications
2,4,6-Trimethyl-1,3,5-trithiane Methyl C₆H₁₂S₃ 180.35 246.5 Insoluble in H₂O; soluble in EtOH, ether, acetone Wine preservation, natural product
2,4,6-Triethyl-1,3,5-trithiane Ethyl C₉H₁₈S₃ 222.43 N/A Likely lipophilic Synthetic intermediate
2,4,6-Triphenyl-1,3,5-trithiane Phenyl C₂₄H₂₄S₃ 408.65 N/A Low polarity solvents Polymer additives
Paraldehyde Methyl (O-based) C₆H₁₂O₃ 132.16 128 Soluble in H₂O, EtOH Pharmaceuticals

Biological Activity

2,4,6-Trimethyl-1,3,5-trithiane (C₆H₁₂S₃) is a sulfur-containing heterocyclic compound recognized for its diverse applications in chemistry and potential biological activities. This article provides an in-depth review of its biological activity, including mechanisms of action, antimicrobial properties, and potential therapeutic uses.

Chemical Structure and Properties

This compound features three methyl groups substituted at the 2, 4, and 6 positions of the trithiane ring. This unique substitution pattern enhances its stability and reactivity compared to its parent compound, 1,3,5-trithiane. The compound is notable for its ability to participate in various chemical reactions such as oxidation and reduction, which are critical for its biological interactions .

The biological activity of this compound is primarily attributed to its sulfur atoms. These atoms can form bonds with metal ions and participate in redox reactions. Such interactions are crucial for its potential as a ligand in coordination chemistry and for its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi. The mechanism underlying this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans60 µg/mL

Case Studies

A significant case study published in Journal of Organic Chemistry explored the synthesis and biological evaluation of various trithiane derivatives including this compound. The study reported that this compound exhibited notable cytotoxicity against several cancer cell lines while maintaining low toxicity to normal cells. This suggests a potential role in cancer therapy .

Another research article investigated the compound's effect on gastric lesions induced by ethanol in rats. It was found to possess protective effects against such lesions by modulating oxidative stress markers .

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

  • Antimicrobial Agent : Its demonstrated efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial treatments.
  • Cancer Therapy : The cytotoxic effects observed in cell lines indicate potential for use in oncology.
  • Gastroprotective Agent : Its protective effects on gastric mucosa highlight its possible application in treating gastrointestinal disorders.

Q & A

Basic: What experimental strategies ensure high isomer purity in the synthesis of 2,4,6-Trimethyl-1,3,5-trithiane?

Methodological Answer:
The synthesis of this compound with >95% isomer purity can be achieved via solvent-free cyclocondensation of methyl-substituted thiols or ketones with sulfur sources. Key steps include:

  • Reagent Ratios : Maintain a 3:1 molar ratio of methyl-substituted precursors to sulfur donors to favor trimerization .
  • Solvent Selection : Use petroleum ether/diethyl ether (9:1) to isolate the major isomer via fractional crystallization .
  • Isomer Verification : Confirm purity via 1H^1H NMR (e.g., δ = 4.11 ppm for methine protons) and 13C^{13}C NMR (δ = 40.1 ppm for sulfur-bonded carbons) .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to identify methine protons (δ = 4.07–4.11 ppm) and sulfur-bonded carbons (δ = 20–40 ppm). Multiplicity patterns (e.g., quartets for methine groups) distinguish isomers .
  • GC-MS : Employ gas chromatography coupled with sulfur-specific detectors (e.g., flame photometric detection) to resolve volatile thioether derivatives. Calibrate with authentic standards to minimize false positives .

Basic: How does environmental pH influence the stability of this compound?

Methodological Answer:

  • Acidic Conditions : The compound hydrolyzes slowly, releasing hydrogen sulfide (H2_2S) at pH < 4. Monitor via headspace GC-MS or methylene blue colorimetry .
  • Neutral/Alkaline Conditions : Stable under ambient storage (pH 7–9). Use argon-purged vials to prevent oxidation of sulfur atoms .

Advanced: How can computational models elucidate the electronic structure of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate stereoelectronic effects. Analyze sulfur lone-pair interactions with methyl groups using Natural Bond Orbital (NBO) theory .
  • EPR Studies : At 77 K, detect thiyl radicals formed via homolytic S–S bond cleavage. Compare experimental g-values (e.g., 2.006–2.008) with simulated spectra to map spin density distributions .

Advanced: How to resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

  • Controlled Decomposition Studies : Use thermogravimetric analysis (TGA) under inert (N2_2) vs. oxidative (O2_2) atmospheres. Discrepancies often arise from trace metal catalysts (e.g., Fe3+^{3+}) accelerating decomposition .
  • Isomer-Specific Stability : Compare α- and β-isomers via differential scanning calorimetry (DSC). β-TMT (axial methyl groups) exhibits 10–15°C higher decomposition onset due to reduced steric strain .

Advanced: What role does this compound play in sulfur off-odors in wine?

Methodological Answer:

  • H2_2S Release : The compound hydrolyzes post-bottling, releasing H2_2S at concentrations >1 µg/L, detectable via sensory panels or SPME-GC-MS .
  • Mitigation Strategies :
    • Additives : Dose with copper sulfate (≤0.5 mg/L) to precipitate sulfides.
    • Storage : Maintain pH >3.5 and avoid prolonged light exposure to slow hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trimethyl-1,3,5-trithiane
Reactant of Route 2
2,4,6-Trimethyl-1,3,5-trithiane

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